Antimonatetungstate

Beschreibung

Antimonate compounds are derivatives of antimony (Sb) in its +5 oxidation state (Sb(V)), forming complexes with oxygen and various metals. These materials exhibit diverse structural motifs (e.g., pyrochlore, rutile, or layered frameworks) and are pivotal in catalysis, environmental remediation, materials science, and biomedical applications . For example, manganese(II) antimonate (MnSb₂O₆) forms a cubic pyrochlore structure with applications in photocatalysis, while sodium antimonate (NaSbO₃) is utilized in flame retardants and ceramics . Antimonates are also critical in oxidation reactions, such as the oxygen reduction reaction (ORR) in fuel cells, where transition metal antimonates outperform their oxide counterparts .

Eigenschaften

CAS-Nummer |

11138-63-9 |

|---|---|

Molekularformel |

H5O8SbW |

Molekulargewicht |

438.64 g/mol |

IUPAC-Name |

dihydroxy(dioxo)tungsten;stiboric acid |

InChI |

InChI=1S/5H2O.3O.Sb.W/h5*1H2;;;;;/q;;;;;;;;+3;+2/p-5 |

InChI-Schlüssel |

KJKGDABVJRFJDD-UHFFFAOYSA-I |

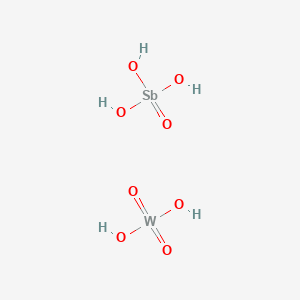

Kanonische SMILES |

O[Sb](=O)(O)O.O[W](=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Antimonatwolframat kann durch verschiedene Verfahren synthetisiert werden, darunter Festkörperreaktionen und hydrothermaler Synthese. Ein üblicher Ansatz beinhaltet die Reaktion von Antimontrioxid (Sb2O3) mit Wolframtrioxid (WO3) unter Hochtemperaturbedingungen. Die Reaktion erfordert typischerweise Temperaturen über 600 °C und kann die Verwendung von Flussmitteln beinhalten, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Antimonatwolframat beinhaltet häufig die Verwendung von hochreinen Rohstoffen und kontrollierten Reaktionsumgebungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Der Prozess kann Schritte wie Kalzinierung, Mahlen und Reinigung umfassen, um die gewünschte chemische Zusammensetzung und physikalischen Eigenschaften zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Antimonatwolframat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden von der einzigartigen Struktur der Verbindung und dem Vorhandensein mehrerer Oxidationsstufen sowohl für Antimon als auch für Wolfram beeinflusst.

Häufige Reagenzien und Bedingungen:

Oxidation: Antimonatwolframat kann unter sauren Bedingungen mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Hydrazin (N2H4) unter kontrollierten Bedingungen beinhalten.

Substitution: Substitutionsreaktionen können in Gegenwart geeigneter Liganden oder komplexbildenden Agenzien auftreten, was zur Bildung verschiedener Derivate führt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Oxidationreaktionen Verbindungen mit höherer Oxidationsstufe ergeben, während Reduktionsreaktionen Spezies mit niedrigerer Oxidationsstufe erzeugen können .

Wissenschaftliche Forschungsanwendungen

Antimonatwolframat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Katalyse: Es wird als Katalysator in verschiedenen chemischen Reaktionen verwendet, darunter Oxidations- und Hydrierungsverfahren.

Materialwissenschaften: Die Verbindung wird auf ihre potenzielle Verwendung bei der Entwicklung fortschrittlicher Materialien wie Keramiken und Verbundwerkstoffe untersucht.

Medizinische Anwendungen: Es wird derzeit erforscht, ob Antimonatwolframat in der medizinischen Diagnostik und Behandlung, insbesondere in der Bildgebung und gezielten Wirkstoffabgabe, verwendet werden kann.

5. Wirkmechanismus

Der Mechanismus, durch den Antimonatwolframat seine Wirkung entfaltet, ist komplex und beinhaltet mehrere Wege. Die katalytische Aktivität der Verbindung wird hauptsächlich auf ihre Fähigkeit zurückgeführt, Elektronentransferreaktionen zu erleichtern. Dies wird durch die Wechselwirkung der Metallzentren mit Reaktantmolekülen erreicht, was zur Bildung von Zwischenprodukten führt, die einer weiteren Umwandlung unterliegen .

Molekulare Ziele und Pfade:

Elektronentransfer: Die Metallzentren in Antimonatwolframat können an Redoxreaktionen teilnehmen und den Elektronentransfer zwischen Reaktantmolekülen erleichtern.

Oberflächenwechselwirkungen: Die hohe Oberfläche der Verbindung ermöglicht eine effektive Adsorption von Reaktanten, was die Geschwindigkeit chemischer Reaktionen erhöht

Wirkmechanismus

The mechanism by which antimonatetungstate exerts its effects is complex and involves multiple pathways. The compound’s catalytic activity is primarily attributed to its ability to facilitate electron transfer reactions. This is achieved through the interaction of the metal centers with reactant molecules, leading to the formation of intermediate species that undergo further transformation .

Molecular Targets and Pathways:

Electron Transfer: The metal centers in antimonatetungstate can participate in redox reactions, facilitating the transfer of electrons between reactant molecules.

Surface Interactions: The high surface area of the compound allows for effective adsorption of reactants, enhancing the rate of chemical reactions

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Antimonate Compounds

Structural and Functional Diversity

Antimonates vary significantly in crystal structure, which dictates their physicochemical properties:

Key Observations :

- Pyrochlore antimonates (e.g., MnSb₂O₆, Pb₂SnSbO₆.5) are notable for their open frameworks, enabling ion exchange and catalytic activity .

- Rutile antimonates (e.g., CoSb₂O₆) exhibit superior electrical conductivity, making them ideal for gas sensors .

- Layered antimonates (e.g., LiSbO₃) show promise in optoelectronics due to tunable luminescence properties .

Catalytic Performance

Transition metal antimonates demonstrate distinct advantages over simple oxides:

- ORR Activity: MnSb₂O₆ outperforms MnO₂ in alkaline fuel cells, achieving a 30% higher current density at 0.8 V vs. RHE due to enhanced O₂ adsorption on Sb-O-Mn sites .

- Oxidative Coupling : Zinc antimonate (ZnSbO₄) catalyzes α-allylation of glycine derivatives with 92% yield, surpassing ZnCl₂ due to bifunctional Lewis acid/base sites .

Stability and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.